3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid (FMMB) is an organic compound that is widely used in the scientific research community for its broad range of applications. FMMB is a white, crystalline solid with a melting point of 128-130°C. It is soluble in most organic solvents and is relatively stable in aqueous solutions. FMMB is an important reagent and catalyst in organic synthesis, and is used in a variety of applications, including analytical chemistry, biochemistry, and drug discovery.
Mechanism of Action
3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of enzymes and other proteins. It binds to the active site of the enzyme or protein and blocks the binding of the substrate. This prevents the enzyme or protein from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has a wide range of biochemical and physiological effects. It is an inhibitor of enzymes and other proteins, and can be used to study the mechanism of action of drugs. 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can also be used to study the structure and function of proteins, enzymes, and other bioactive molecules. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be used to study the effects of drugs on the body, as it can be used to inhibit or activate enzymes and other proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its high purity. 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is available in 95% purity, which is higher than most other reagents used in organic synthesis. This high purity makes it more reliable and reproducible in laboratory experiments. The main limitation of using 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its cost. 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is more expensive than other reagents used in organic synthesis, and thus its use is limited in some laboratory experiments.
Future Directions
The future of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in scientific research is promising. 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be used to study the mechanism of action of drugs, as well as the structure and function of proteins, enzymes, and other bioactive molecules. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be used to study the effects of drugs on the body, as it can be used to inhibit or activate enzymes and other proteins. Furthermore, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be used to develop new drugs and treatments, as it can be used to identify and quantify proteins, enzymes, and other bioactive molecules. Finally, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be used to develop new synthetic methods, as it is a versatile reagent and catalyst in organic synthesis.
Synthesis Methods
3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be synthesized via a variety of methods, including the reaction of 2-fluorobenzoic acid with 5-methoxycarbonylphenylmagnesium bromide or the reaction of 2-fluorobenzoic acid with 5-methoxycarbonylphenylmagnesium chloride and potassium fluoride in the presence of a catalytic amount of palladium chloride. The reaction of 5-methoxycarbonylphenylmagnesium chloride and 2-fluorobenzoic acid in the presence of a catalytic amount of palladium chloride is the most common method of synthesis.
Scientific Research Applications
3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a probe in analytical chemistry. 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is also used in biochemistry and drug discovery, as it can be used to identify and quantify proteins, enzymes, and other bioactive molecules. 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is also used to study the mechanism of action of drugs, as it can be used to inhibit or activate enzymes and other proteins.
properties
IUPAC Name |
3-(2-fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-14-10(4-3-5-11(14)15(18)19)12-8-9(16(20)22-2)6-7-13(12)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWAXKIWFRNGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691470 |
Source
|
Record name | 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-70-2 |
Source
|
Record name | 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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